![molecular formula C16H14ClN3O B5836268 N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide CAS No. 5648-61-3](/img/structure/B5836268.png)
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide
Overview
Description
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Benzimidazole compounds are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Biochemical Analysis
Biochemical Properties
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . Additionally, it can bind to DNA and RNA, affecting the transcription and replication processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can modulate gene expression by binding to specific DNA sequences, thereby affecting the transcription of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as kinases and nucleic acids, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For example, the inhibition of kinases by this compound can disrupt cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, its interaction with nucleic acids can alter gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in certain cell types . These effects are consistent with its role in modulating cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as reducing tumor growth and inhibiting viral replication . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on key metabolic enzymes and cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it determines the compound’s accessibility to its target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is often localized in the nucleus, where it can interact with DNA and RNA to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling and metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide typically involves the reaction of 2-chlorobenzylamine with benzimidazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
2-chlorobenzimidazole: A derivative with a chlorine atom at the 2-position.
N-(2-chlorophenyl)benzimidazole: A compound with a similar substitution pattern.
Uniqueness
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide is unique due to its specific substitution pattern and the presence of the acetamide group
Properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-11(21)18-16-19-14-8-4-5-9-15(14)20(16)10-12-6-2-3-7-13(12)17/h2-9H,10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZYDDZLCABPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971895 | |
| Record name | N-{1-[(2-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5648-61-3 | |
| Record name | N-{1-[(2-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-N-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B5836189.png)
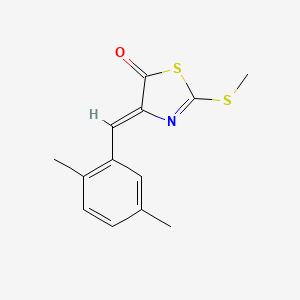

![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)
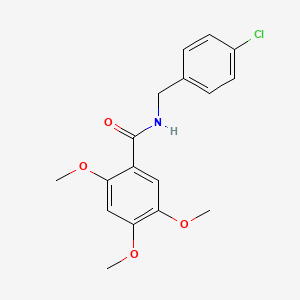
![methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate](/img/structure/B5836233.png)
![4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]MORPHOLINE](/img/structure/B5836240.png)
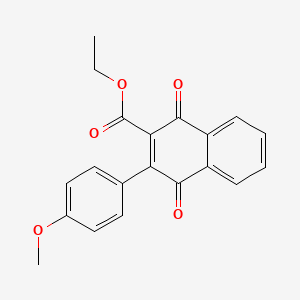
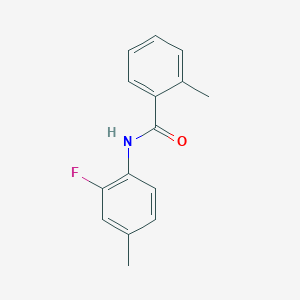

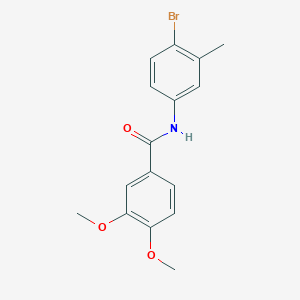
![4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile](/img/structure/B5836257.png)
![[3-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B5836263.png)
![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
